N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]th
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Overview
Description
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their broad-spectrum antiproliferative activities, making them significant in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and various thiazole derivatives. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antiproliferative activities against various cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The exact molecular targets are still under investigation, but they likely include key enzymes and receptors involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable antiproliferative activities.
Sulfathiazole: An organosulfur compound with antimicrobial properties.
Uniqueness
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}CYCLOPENTANECARBOXAMIDE stands out due to its enhanced potency against certain cancer cell lines compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C18H20FN3OS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H20FN3OS/c19-14-7-5-12(6-8-14)16-15(22-9-10-24-18(22)21-16)11-20-17(23)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,20,23) |
InChI Key |
CCWUWMJSZKFICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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